molecular formula C21H23FN2O2 B2573656 N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide CAS No. 1384678-81-2

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide

Cat. No. B2573656
CAS RN: 1384678-81-2
M. Wt: 354.425
InChI Key: ZYYAFSSFPSAOMO-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (NH2) in its structure . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with other carbonyl compounds . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure . Without more specific information about this compound, it’s difficult to predict these properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without more specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some amides can be hazardous due to their reactivity or toxicity . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

N-[5-[[2-(4-butylphenyl)acetyl]amino]-2-fluorophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-3-5-6-15-7-9-16(10-8-15)13-21(26)23-17-11-12-18(22)19(14-17)24-20(25)4-2/h4,7-12,14H,2-3,5-6,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYAFSSFPSAOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide

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